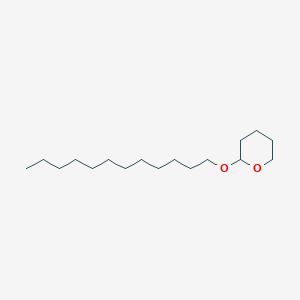
2H-Pyran, 2-(dodecyloxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-(dodecyloxy)tetrahydro- is an organic compound with the molecular formula C17H34O2 It is a derivative of tetrahydropyran, where a dodecyloxy group is attached to the second carbon of the tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is versatile and allows for the formation of the tetrahydropyran ring system. The reaction conditions often include the use of catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates . These catalysts facilitate the intramolecular hydroalkoxylation of hydroxy olefins, leading to the formation of the desired tetrahydropyran derivative.
Industrial Production Methods
Industrial production of 2H-Pyran, 2-(dodecyloxy)tetrahydro- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-(dodecyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-(dodecyloxy)tetrahydro- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-(dodecyloxy)tetrahydro- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran, 2-(propynyloxy)tetrahydro-: Another derivative with a propynyloxy group instead of a dodecyloxy group.
Uniqueness
2H-Pyran, 2-(dodecyloxy)tetrahydro- is unique due to its long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
63588-79-4 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-dodecoxyoxane |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-16H2,1H3 |
Clave InChI |
OSOZHQRKDGHSSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

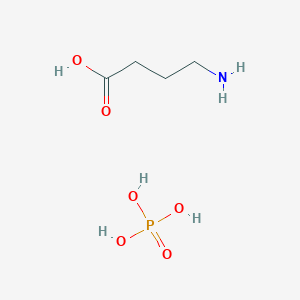
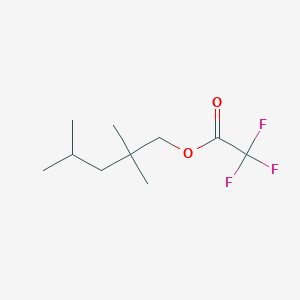
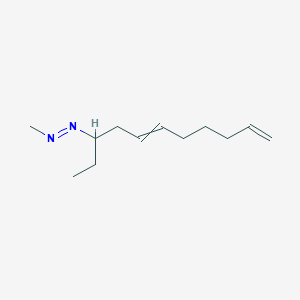
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
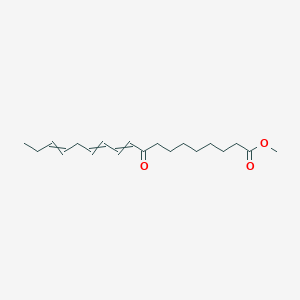
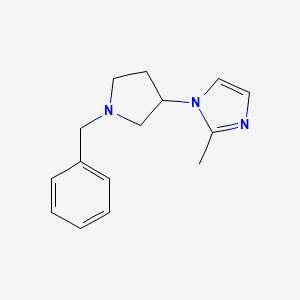
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
